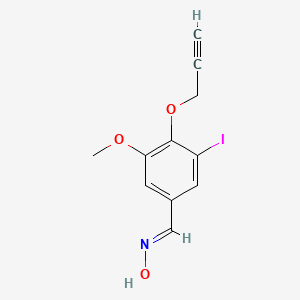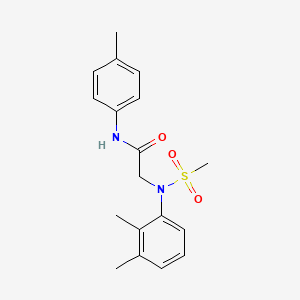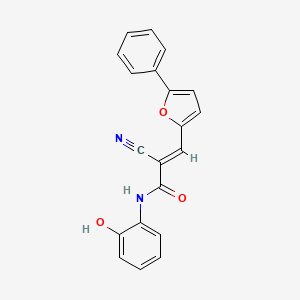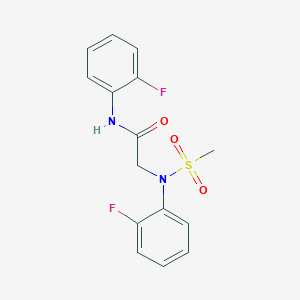![molecular formula C22H25N3O3 B5568889 2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)
2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research on compounds structurally related to "2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide" has focused on synthesizing derivatives with potential biological activity, including tyrosinase and melanin inhibitors for therapeutic applications (Raza et al., 2019).
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from substituted anilines and various chlorobutanoyl chlorides, progressing through coupling with piperazine derivatives, and characterized by spectroscopic methods including 1H NMR, 13C NMR, and IR spectral data (Raza et al., 2019).
Molecular Structure Analysis
Structural characterization of these compounds is extensively conducted using NMR spectroscopy and X-ray crystallography, providing detailed insights into their molecular configurations and potential reactive sites (Little et al., 2008).
Chemical Reactions and Properties
Related studies have shown that these compounds participate in various chemical reactions, including oxidative aminocarbonylation and cyclization, leading to the formation of diverse structural derivatives with potential biological activities (Gabriele et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of related compounds are influenced by their molecular structure and functional groups. These properties are critical for determining their suitability in different pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity and potential interaction with biological targets, are central to understanding the therapeutic potential of these compounds. For instance, their ability to inhibit tyrosinase activity suggests applications in treating hyperpigmentation disorders (Raza et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has highlighted the significance of piperazine derivatives, including structures similar to "2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide", in antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives that exhibited good to moderate antimicrobial activities against various test microorganisms, indicating the potential of such structures in combating bacterial infections (Bektaş et al., 2010).
Enzyme Inhibition
Compounds with similar structures have been evaluated for their enzyme inhibition properties. For example, Lolak et al. (2019) investigated ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of human carbonic anhydrase IX, a target for cancer therapy. This study demonstrates the potential therapeutic applications of such compounds in targeting specific enzymes involved in disease pathology (Lolak et al., 2019).
Therapeutic Tools in Central Pharmacological Activity
Piperazine derivatives are also known for their central pharmacological activity, potentially including antipsychotic, antidepressant, and anxiolytic applications. Research by Brito et al. (2018) discusses the therapeutic applications of piperazine derivatives as antipsychotic (clozapine), antidepressant (vortioxetine), and anxiolytic (buspirone) drugs, highlighting the versatility of piperazine-based compounds in treating various central nervous system disorders (Brito et al., 2018).
Novel Synthesis and Biological Evaluation
The synthesis of novel compounds with structures akin to "2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide" and their biological evaluation for various activities is an ongoing area of research. For instance, Mekky and Sanad (2020) synthesized a new series of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker and evaluated their in-vitro antibacterial and cytotoxic activities. This study underscores the continuous exploration of such compounds for potential therapeutic applications (Mekky & Sanad, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-N-[[4-(3-oxo-4-phenylpiperazine-1-carbonyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16(2)21(27)23-14-17-8-10-18(11-9-17)22(28)24-12-13-25(20(26)15-24)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXMUWFDOXCZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)
![9-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5568813.png)
![7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5568820.png)


![N-benzyl-4-methyl-N-(2-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B5568845.png)

![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)
![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)

![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)
